molecular formula C11H13BrN2O2 B14903544 N-(2-acetamidoethyl)-4-bromobenzamide

N-(2-acetamidoethyl)-4-bromobenzamide

Cat. No.: B14903544
M. Wt: 285.14 g/mol
InChI Key: JIOZIGOPONGHTE-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-bromobenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an acetamidoethyl group linked to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with N-(2-aminoethyl)acetamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives such as carboxylic acids.

    Reduction Reactions: Reduced derivatives such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-acetamidoethyl)-4-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamidoethyl)-4-bromobenzamide is unique due to the presence of both the acetamidoethyl group and the bromine atom, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-bromobenzamide

InChI

InChI=1S/C11H13BrN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

JIOZIGOPONGHTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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